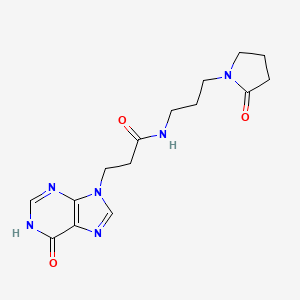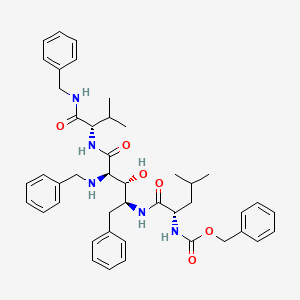
Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) is a complex organometallic compound It features a lithium ion coordinated to a chromate anion, which is further complexed with two azo-linked benzoate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) typically involves the reaction of lithium chromate with 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete dissolution and interaction of the reactants .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .
化学反应分析
Types of Reactions
Lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, potentially converting organic substrates to their oxidized forms.
Reduction: Under specific conditions, the chromate ion can be reduced to lower oxidation states.
Substitution: The azo-linked benzoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may require the presence of strong acids or bases to facilitate ligand exchange .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions could produce reduced forms of the chromate ion .
科学研究应用
Lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving oxidation and reduction processes.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for biochemical studies.
作用机制
The mechanism of action of lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) involves its interaction with molecular targets through its chromate and azo-linked benzoate ligands. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in oxidation reactions, the chromate ion acts as an electron acceptor, facilitating the oxidation of organic substrates.
相似化合物的比较
Similar Compounds
- Chromate(3-), bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-5-sulfobenzoato(3-)]-, lithium sodium
- Amines, C12-14-tert-alkyl, bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-)
Uniqueness
Lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) is unique due to its specific coordination environment and the presence of azo-linked benzoate ligands. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields of research.
属性
CAS 编号 |
83949-60-4 |
|---|---|
分子式 |
C34H26CrLiN8O6- |
分子量 |
701.6 g/mol |
IUPAC 名称 |
lithium;chromium;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/2C17H13N4O3.Cr.Li/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;;/h2*2-10H,1H3,(H,23,24);;/q2*-1;;+1 |
InChI 键 |
QVEVKSZMAUJPGU-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















